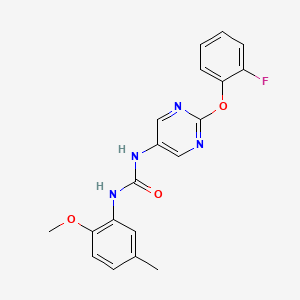

![molecular formula C16H16N4 B2897286 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine CAS No. 865658-21-5](/img/structure/B2897286.png)

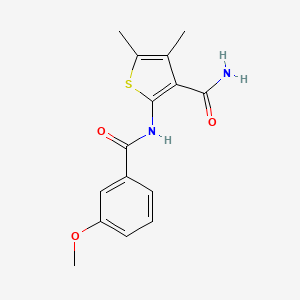

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine

説明

科学的研究の応用

High Thermal Stability and Fluorescent Properties

Research on pyridine-containing polyimides and similar derivatives has revealed materials with high glass transition temperatures, mechanical, and thermal properties. These compounds demonstrate excellent thermal stability in both nitrogen and air atmospheres, with significant potential for applications requiring durable materials at high temperatures. For instance, the incorporation of pyridine and pyrrole units into polyimides has led to the development of materials that are not only thermally stable but also possess unique optical properties, such as strong fluorescence under specific conditions. This makes them suitable for various high-performance applications, including electronics and photonics, where materials must withstand extreme conditions while providing precise functional properties (Wang et al., 2008).

Solubility and Mechanical Properties

The synthesis of novel polyimides using pyridine-containing aromatic diamine monomers has resulted in materials that exhibit a balance of solubility, mechanical strength, and thermal stability. These materials are not only soluble in common organic solvents but also capable of forming strong and flexible films with outstanding mechanical properties. Such characteristics are crucial for the development of advanced materials in the fields of aerospace, automotive, and microelectronics, where materials must be processable, durable, and capable of performing under demanding conditions (Xiaolong Wang et al., 2007).

Electrochemical and Electrochromic Applications

Derivatives of pyrrole and pyridine have been explored for their electrochemical properties and potential applications in developing electrochromic devices. The incorporation of these heterocyclic compounds into polymers has been shown to enhance the electrochemical stability and electrochromic performance of the resulting materials. This opens up new avenues for their use in smart windows, displays, and sensors, where materials must exhibit reversible and controllable optical properties in response to electrical stimuli. The ability to fine-tune the electrochemical and optical properties of these materials through chemical modification makes them highly versatile for various technological applications (Schneider et al., 2017).

Low Dielectric Constants and Optical Transparency

The development of polyimides and related polymers incorporating pyridine and pyrrole units has led to materials with low dielectric constants and high optical transparency. These properties are particularly valuable in the electronics industry for applications such as insulating layers in microelectronics and as materials for optical devices. The ability to achieve low dielectric constants while maintaining thermal stability and mechanical integrity is critical for the advancement of electronic devices, offering potential improvements in performance and reliability (Guan et al., 2014).

作用機序

Target of Action

The primary targets of the compound are Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents.

Mode of Action

The compound interacts with its targets through binding interactions . It inhibits the activity of Enoyl ACP Reductase and DHFR enzymes, thereby disrupting the normal functioning of these enzymes .

Biochemical Pathways

The inhibition of Enoyl ACP Reductase and DHFR enzymes affects multiple biochemical pathways. Enoyl ACP Reductase is involved in the fatty acid synthesis pathway, while DHFR plays a role in the folate pathway. The inhibition of these enzymes disrupts these pathways, leading to the death of the bacteria .

Result of Action

The compound’s action results in the suppression of bacterial growth . It also increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . Additionally, it suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .

生化学分析

Biochemical Properties

This compound has been found to interact with enzymes such as dihydrofolate reductase (DHFR) and enoyl ACP reductase . These interactions are believed to be responsible for the compound’s antibacterial and antitubercular properties .

Cellular Effects

In a study conducted on Chinese hamster ovary cells, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-2-pyrimidinamine was found to increase monoclonal antibody production . The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the active sites of DHFR and enoyl ACP reductase . This leads to the inhibition of these enzymes, which in turn affects the metabolic processes in the cell .

Temporal Effects in Laboratory Settings

Its effects on cell growth and monoclonal antibody production suggest that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is involved in the metabolic pathways of DHFR and enoyl ACP reductase . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-11-3-4-12(2)20(11)14-7-5-13(6-8-14)15-9-10-18-16(17)19-15/h3-10H,1-2H3,(H2,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNHXIPNFSLPIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=NC(=NC=C3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101327967 | |

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821806 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

865658-21-5 | |

| Record name | 4-[4-(2,5-dimethylpyrrol-1-yl)phenyl]pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101327967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]furan-3-carboxamide](/img/structure/B2897203.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

![3-(2-methoxyethyl)-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2897207.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897222.png)